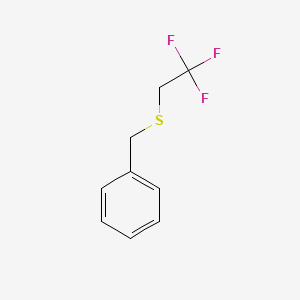

Benzyl 2,2,2-trifluoroethyl sulfide

Description

The study of specific chemical compounds is often rooted in broader fields of chemical research. Benzyl (B1604629) 2,2,2-trifluoroethyl sulfide (B99878) is a molecule of interest that emerges from the convergence of organofluorine and organosulfur chemistry. Its significance is best understood by first exploring the foundational principles and research trends within these areas.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3S/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVBYNCJCIYCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372245 | |

| Record name | Benzyl 2,2,2-trifluoroethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77745-03-0 | |

| Record name | Benzyl 2,2,2-trifluoroethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2,2,2-trifluoroethyl sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of Benzyl 2,2,2 Trifluoroethyl Sulfide

Transformations at the Sulfide (B99878) Linkage

The sulfur atom and the adjacent benzylic C-S bond are primary sites for chemical transformations.

The benzylic C–S bond in sulfides is susceptible to cleavage through several pathways, most notably oxidative methods. These methods are valuable in organic synthesis for converting sulfides into other functional groups, such as aldehydes and ketones.

One approach involves a visible-light-mediated silver(II)-ligand complex that facilitates a controlled, singlet-oxygen-mediated selective C–S bond cleavage of benzyl (B1604629) thiols and their corresponding sulfides to yield carbonyl compounds. organic-chemistry.orgacs.org This method overcomes the challenges of uncontrollable reactivity and low yields often associated with singlet oxygen reactions. organic-chemistry.org The use of [Ag(II)(py)4]S2O8 as a catalyst under mild conditions can achieve high yields. organic-chemistry.org

Another strategy employs synergistic catalysis with Co-Nx sites and Co nanoparticles for the oxidative cleavage and ammoxidation of organosulfur compounds. nih.gov In this process, benzyl phenyl sulfide can react with a superoxide radical anion (O₂⁻•) to form an α-hydroperoxy sulfide intermediate. This intermediate can then decompose to an aldehyde and a sulfenic acid or thiophenol. nih.gov The aldehyde can be further converted to a nitrile in the presence of oxygen and ammonia. nih.gov This catalytic system has shown efficacy for various aryl benzyl sulfides, affording nitriles and benzenesulfonamide in good to excellent yields. nih.gov

| Catalyst System | Reactants | Products | Key Features |

| Visible-light/[Ag(II)(py)4]S2O8 | Benzyl thiols/sulfides | Aldehydes, Ketones | Controlled singlet-oxygen mediation, mild conditions. organic-chemistry.org |

| Co-Nx sites and Co nanoparticles | Aryl benzyl sulfides, O₂, NH₃ | Nitriles, Sulfonamides | Synergistic catalysis, proceeds via superoxide radical anion. nih.gov |

Benzyl 2,2,2-trifluoroethyl sulfide can serve as a precursor for the synthesis of 2,2,2-trifluoroethanesulfonic acid. This transformation is analogous to the preparation of trifluoromethanesulfonic acid (triflic acid) from benzyl trifluoromethyl sulfide. google.com The process generally involves the oxidative cleavage of the C-S bond.

For instance, benzyl trifluoromethyl sulfide can be converted into trifluoromethanesulfonyl chloride by reacting it with chlorine in water. google.com Trifluoromethanesulfonic acid can then be produced through the electrochemical fluorination of methanesulfonic acid or by the oxidation of trifluoromethylsulfenyl chloride. wikipedia.org These methods highlight a general strategy where the trifluoroalkylthioether moiety is oxidized to the corresponding sulfonic acid or its derivatives.

| Starting Material | Reagents | Product | Reference |

| This compound | Oxidizing agents | 2,2,2-Trifluoroethanesulfonic acid | |

| Benzyl trifluoromethyl sulfide | Chlorine, Water | Trifluoromethanesulfonyl chloride | google.com |

| Trifluoromethylsulfenyl chloride | Cl₂, H₂O | Trifluoromethanesulfonic acid | wikipedia.org |

Reactions of the Trifluoroethyl Moiety

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent ethyl sulfide portion of the molecule.

The trifluoromethyl group is known to participate in radical reactions, and this reactivity can be extended to the trifluoroethyl moiety. rhhz.netrsc.org The cleavage of a C-F bond in a CF₃ group can generate radical intermediates. This process typically requires reductive conditions, such as UV irradiation, electrochemical reduction, or the use of reducing metals like magnesium. rhhz.net The initial single-electron reduction of a trifluoromethylarene generates a radical anion, which then eliminates a fluoride anion to produce a difluoro-radical intermediate. rhhz.net

While direct C-F activation of this compound is not extensively documented, analogous reactions of α-trifluoromethyl carbonyl compounds provide insight. Photochemical methods can enable the defluorinative alkylation of trifluoroacetates and trifluoroacetamides. nih.gov This process involves a radical chain mechanism where a single electron reduction of the substrate leads to a radical anion, which subsequently participates in further reactions. nih.gov These examples suggest that the trifluoroethyl group in this compound could potentially be activated under reductive conditions to engage in radical-mediated transformations.

Although not a direct reaction of this compound itself, the reactivity of related β-(trifluoromethyl)vinyl sulfides is noteworthy. These compounds can be formed from precursors containing the trifluoroethyl sulfide moiety and serve as versatile synthetic intermediates. For example, β-(trifluoromethyl)vinyl sulfides can be lithiated at the α-position to the sulfur atom using n-BuLi/TMEDA. The resulting vinyl anions can then react with various electrophiles to yield functionalized vinyl sulfides. researchgate.net

Furthermore, these vinyl sulfides can participate in cycloaddition reactions. Trifluoromethyl vinyl sulfide has been used in high-pressure-mediated 1,3-dipolar cycloaddition reactions with nitrones to synthesize (trifluoromethyl)sulfanyl isoxazolidines. acs.org

Applications in Organic Synthesis and Functional Material Chemistry

Synthetic Building Block for Complex Molecules

The strategic design of Benzyl (B1604629) 2,2,2-trifluoroethyl sulfide (B99878) allows it to serve as a precursor in a variety of chemical transformations, enabling the introduction of the trifluoroethylthio group (-SCH₂CF₃) into diverse molecular scaffolds.

Benzyl 2,2,2-trifluoroethyl sulfide is recognized as a useful synthetic intermediate in the preparation of 2,2,2-trifluoroethanesulfonic acid. chemdad.com This transformation involves the oxidation of the sulfide functional group. In this process, the sulfur atom is oxidized to its highest oxidation state (+6), converting the thioether into a sulfonic acid. This conversion typically requires the use of strong oxidizing agents. The benzyl group serves as a protecting group for the thiol functionality during initial synthetic steps and is cleaved during the oxidative process.

The late-stage functionalization (LSF) of complex molecules is a critical strategy in drug discovery, allowing for the rapid generation of analogs from a common advanced intermediate. acs.orgmdpi.com A significant application of this approach involving the trifluoroethylthio moiety has been demonstrated in the synthesis of a derivative of Pirfenidone (B1678446), a drug used for treating idiopathic pulmonary fibrosis. researchgate.netresearchgate.netrsc.org

A copper-catalyzed 2,2,2-trifluoroethylthiolation reaction has been developed using aryl halides, elemental sulfur, and 1,1,1-trifluoro-2-iodoethane. uochb.cz This one-pot protocol demonstrates excellent functional group tolerance and has been successfully applied to the late-stage synthesis of a Pirfenidone derivative, showcasing its utility in modifying bioactive scaffolds. uochb.cz This method provides a direct pathway to incorporate the trifluoroethylthio group, which can significantly alter the parent molecule's pharmacological properties.

| Reaction | Substrates | Key Reagents | Significance | Reference |

| 2,2,2-Trifluoroethylthiolation | Aryl bromides/iodides | Elemental Sulfur, 1,1,1-trifluoro-2-iodoethane, Copper catalyst | Enables late-stage functionalization of bioactive molecules. | uochb.cz |

The trifluoroethylthio group is a valuable substituent in medicinal and materials chemistry due to its high lipophilicity and metabolic stability. mdpi.comnih.govwikipedia.org this compound and related reagents are key for strategically incorporating this moiety into aromatic and heterocyclic systems.

Methods for this transformation include electrophilic substitution using perfluoroalkyl sulfenyl chlorides on electron-rich aromatic compounds. semanticscholar.org More modern approaches, such as the copper-catalyzed reaction involving aryl halides, provide a robust and versatile method for forming the aryl-sulfur bond, attaching the trifluoroethylthio group to a wide range of arenes with good to excellent yields. uochb.cz This allows chemists to systematically modify the electronic and physical properties of aromatic and heterocyclic core structures.

The synthesis of fluorinated phosphorus compounds, such as H-phosphonates and ylide reagents (e.g., Wittig reagents), is of significant interest in organic chemistry. wikipedia.orgresearchgate.net However, the direct use of this compound as a precursor for these specific classes of compounds is not prominently documented in the reviewed scientific literature.

The established synthesis of fluorinated H-phosphonates typically proceeds via the transesterification of precursors like bis(2,2,2-trifluoroethyl) phosphonate (BTFEP). researchgate.netresearchgate.net Similarly, phosphorus ylides are conventionally prepared through the quaternization of a phosphine with an alkyl halide, followed by deprotonation. researchgate.net Sulfur ylides are generated from sulfonium salts, which are themselves typically formed by the alkylation of a sulfide. semanticscholar.orgnih.gov While these are related fields, a direct synthetic pathway originating from this compound to these phosphorus compounds is not a commonly reported application.

In the field of chemical biology, photolabile protecting groups, or "caging groups," are used to control the release of active molecules with spatial and temporal precision using light. organic-chemistry.orgacs.orgacs.org A novel class of caging groups, the α-CF₃-benzyl moiety, has been developed for use in fluorescent probes. researchgate.net

Research has shown that incorporating a trifluoromethyl group at the benzylic position of a caging group significantly accelerates the 1,6-elimination mechanism that releases the fluorescent reporter molecule (e.g., resorufin). researchgate.net This leads to a much faster and more sensitive response from the probe. For example, a probe for hydrogen sulfide, 4-azido-(α-CF₃)-benzyl resorufin (B1680543), demonstrated significantly faster signal generation and improved sensitivity compared to its non-fluorinated analog. This highlights the utility of trifluoromethylated benzyl structures, accessible from precursors like this compound, in the design of advanced chemical tools.

| Probe Component | Key Feature | Advantage | Application | Reference |

| α-CF₃-Benzyl Caging Group | Benzylic Trifluoromethyl Group | Accelerates 1,6-elimination for fluorophore release | Rapid and sensitive detection of analytes (e.g., H₂S) in live cells | researchgate.net |

Contribution to the Development of New Fluorine-Containing Chemical Entities for Diverse Applications

The introduction of fluorine or fluorine-containing groups into organic molecules is a powerful strategy in modern chemistry, profoundly influencing the properties of the resulting compounds. researchgate.net The trifluoroethylthio group (-SCH₂CF₃), made accessible by reagents like this compound, is particularly impactful. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character makes it a highly desirable feature in the design of new chemical entities for pharmaceuticals, agrochemicals, and functional materials. mdpi.comnih.gov

In medicinal chemistry, the incorporation of fluorinated moieties can enhance a drug candidate's metabolic stability by blocking sites susceptible to enzymatic oxidation, increase its membrane permeability, and improve its binding affinity to biological targets. The trifluoromethylthio group is particularly effective at increasing lipophilicity, which can improve a drug's absorption and distribution profile. nih.govwikipedia.org The development of new Pirfenidone derivatives is a clear example of this strategy in action, where modifying the core structure aims to produce compounds with higher biological activity and fewer side effects. researchgate.netresearchgate.netrsc.org

In materials science, fluorinated compounds are used to create polymers with unique properties like high thermal stability and hydrophobicity, as well as advanced materials such as liquid crystals and dyes. The ability to strategically introduce the trifluoroethylthio group onto various molecular backbones allows for the fine-tuning of these materials' physical and electronic properties, contributing to the development of new technologies.

Role in the Engineering of Advanced Materials with Unique Properties (Based on the properties of fluorinated compounds)

The unique combination of a trifluoroethyl group and a benzyl sulfide moiety in this compound makes it a compound of significant interest for the engineering of advanced functional materials. The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical characteristics, leading to materials with enhanced durability, resistance to harsh environments, and specialized functionalities. rsc.org The properties of this compound are largely dictated by the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group and the robust carbon-fluorine bond.

The trifluoromethyl group is a key functional group in material science due to its distinct properties. wikipedia.org Its high electronegativity significantly influences the electronic properties of the molecule. wikipedia.orgnih.gov This, combined with the strength of the C-F bond, imparts exceptional thermal and chemical stability to materials that incorporate it. mdpi.com Fluorinated polymers, for instance, are known for their high thermal stability and resistance to degradation from solvents, acids, and bases. rsc.org

The introduction of fluorinated groups, such as the 2,2,2-trifluoroethyl group, into a polymer backbone can lead to materials with low surface energy. This property is highly desirable for applications such as non-stick and water-repellent coatings. ketonepharma.com Additionally, fluorinated polymers often exhibit low coefficients of friction and excellent dielectric properties, making them suitable for use in electronics as insulators and protective layers. rsc.org

The general properties imparted by fluorination are summarized in the table below.

Table 1: General Properties of Fluorinated Compounds in Material Science

| Property | Description | Resulting Material Characteristic |

|---|---|---|

| High Thermal Stability | The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. | Resistance to high temperatures and thermal degradation. |

| Chemical Inertness | The fluorine atoms create a tight shield around the carbon backbone, protecting it from chemical attack. | High resistance to solvents, acids, bases, and oxidation. |

| Low Surface Energy | Fluorinated surfaces exhibit weak intermolecular forces. | Hydrophobicity (water-repellency) and oleophobicity (oil-repellency), leading to non-stick and anti-fouling surfaces. |

| Low Refractive Index | Fluorinated polymers often have a lower refractive index compared to their non-fluorinated counterparts. | Useful for optical applications such as anti-reflective coatings. |

| Low Dielectric Constant | The low polarizability of the C-F bond results in materials with low dielectric constants. | Excellent insulating properties for electronics and high-frequency applications. |

| Biocompatibility | Many fluorinated polymers are non-toxic and biocompatible. | Suitable for use in medical devices and implants. |

While specific research on polymers derived directly from this compound is not extensively documented, studies on structurally related fluorinated monomers, such as 2,2,2-trifluoroethyl methacrylate (TFEMA), provide insight into the potential applications. The polymerization of such monomers has been shown to yield advanced materials with tunable properties. For example, copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) and 2-(trifluoromethyl)acrylic acid (MAF) have been synthesized to create functional coatings with adjustable wettability and improved adhesion. rsc.org

Research on such poly(fluoroacrylate)s demonstrates a direct correlation between the fluorinated monomer content and the material's properties.

Table 2: Research Findings on Poly(fluoroacrylate)s Containing Trifluoroethyl Groups

| Copolymer Composition (molar ratio) | Glass Transition Temperature (Tg) | Thermal Stability (Td10%) | Application |

|---|---|---|---|

| Poly(FATRIFE-co-MAF) (93:7) | - | 348 °C | Functional coatings with high thermal stability. rsc.org |

The benzyl sulfide component of the molecule also offers potential functionalities. The sulfide linkage can be incorporated into polymer backbones to create poly(alkylene sulfide)s, which are known for their excellent thermal stability, solvent resistance, and weatherability. researchgate.net Furthermore, the aromatic benzyl group can enhance thermal stability and provide a site for further chemical modification, allowing for the fine-tuning of the final material's properties. The combination of these features in this compound makes it a promising precursor for creating specialty polymers and functional materials with a unique set of characteristics tailored for advanced applications.

Structural Analogues and Derivatives of Benzyl 2,2,2 Trifluoroethyl Sulfide

Synthesis and Chemical Behavior of Aryl 2,2,2-Trifluoroethyl Sulfides

The synthesis of aryl 2,2,2-trifluoroethyl sulfides has been achieved through several methodologies, notably via copper-catalyzed cross-coupling reactions. One effective method is a modified Goldberg-Ullmann coupling, which involves the reaction of aryl iodides with 2,2,2-trifluoroethylthioacetate. This reaction is catalyzed by copper(I) bromide in the presence of benzylamine (B48309), which acts as both a solvent and a base, at elevated temperatures (110°C) under an inert atmosphere. This approach provides moderate to good yields of the desired aryl 2,2,2-trifluoroethyl sulfides researchgate.net.

Another versatile, one-pot synthesis has been developed that utilizes more readily available starting materials. This copper-catalyzed procedure involves the reaction of aryl bromides or iodides with elemental sulfur and 1,1,1-trifluoro-2-iodoethane. A key advantage of this method is its excellent tolerance for a wide range of functional groups on the aryl ring, allowing for the synthesis of diverse substituted aryl 2,2,2-trifluoroethyl thioesters in good to excellent yields researchgate.net. The proposed mechanism involves the formation of copper thiolate species as key intermediates in the catalytic cycle researchgate.net.

The chemical behavior of these sulfides is characterized by the strong electron-withdrawing nature of the trifluoroethyl group, which influences the reactivity of the sulfur atom and the aromatic ring. This property is crucial in the design of molecules for applications in materials science and medicinal chemistry.

| Synthesis Method | Reactants | Catalyst/Reagents | Conditions | Yield |

| Goldberg-Ullmann Coupling | Aryl iodides, 2,2,2-trifluoroethylthioacetate | CuBr, Benzylamine | 110°C, 6h, inert atm. | Moderate to Good |

| One-Pot Synthesis | Aryl bromides/iodides, Elemental sulfur, 1,1,1-trifluoro-2-iodoethane | Copper catalyst | - | Good to Excellent |

Chlorinated Trifluoroethyl Sulfide (B99878) Analogues (e.g., Benzyl (B1604629) 2-chloro-1,1,2-trifluoroethyl sulfide)

Benzyl 2-chloro-1,1,2-trifluoroethyl sulfide is a chlorinated analogue that has been studied primarily in the context of its biological activity and metabolic pathways. Its chemical behavior is marked by its susceptibility to metabolic activation by cytochrome P-450 enzymes nih.gov.

Studies in isolated rat hepatocytes have shown that Benzyl 2-chloro-1,1,2-trifluoroethyl sulfide undergoes cytochrome P-450-dependent benzylic hydroxylation. This metabolic process leads to the formation of an intermediate hemimercaptal, which is unstable. The hemimercaptal then eliminates an unstable thiol, 2-chloro-1,1,2-trifluoroethanethiol. This bioactivation pathway is considered central to the compound's observed cytotoxicity nih.govacs.org. The reaction ultimately yields benzaldehyde as a stable metabolite nih.gov. This metabolic transformation highlights a key aspect of the chemical reactivity of the benzylic C-H bond in this molecule, which serves as a site for oxidative metabolism.

| Compound | Metabolic Pathway | Key Enzyme System | Intermediate | Products |

| Benzyl 2-chloro-1,1,2-trifluoroethyl sulfide | Benzylic Hydroxylation | Cytochrome P-450 | Hemimercaptal | Benzaldehyde, Unstable Thiol |

Trifluoromethyl Sulfides and their Comparative Chemistry (e.g., Benzyl Trifluoromethyl Sulfide)

Benzyl trifluoromethyl sulfide serves as a close structural analogue to Benzyl 2,2,2-trifluoroethyl sulfide, differing by a single CF₂ group. The synthesis of this compound can be achieved by reacting a benzyl thiocyanate (B1210189) with trifluoromethyl bromide in the presence of zinc powder in a polar aprotic solvent or pyridine google.com. This method provides a direct route to the trifluoromethylthioether linkage. Another approach involves the reaction of benzylmercaptan with trifluoromethyl iodide in liquid ammonia under irradiation, although this method is less suitable for industrial-scale synthesis google.com.

The chemistry of trifluoromethyl sulfides (SCF₃) is distinct from that of trifluoroethyl sulfides (SCH₂CF₃). The SCF₃ group is significantly more electron-withdrawing and has a higher Hansch parameter (π = 1.44), indicating greater lipophilicity compared to many other sulfur-containing functional groups mdpi.com. This property is highly influential in medicinal chemistry for enhancing membrane permeability and bioavailability of drug candidates mdpi.com.

Methods for introducing the SCF₃ group onto aromatic rings are varied and include beilstein-journals.org:

Fluorination of Aryl Trichloromethyl Sulfides: A classic industrial method using fluorinating agents like SbF₃ or HF to convert ArSCCl₃ to ArSCF₃ beilstein-journals.org.

Electrophilic Trifluoromethylthiolation: Using reagents like CF₃SCl, which react with electron-rich aromatic compounds beilstein-journals.org.

Nucleophilic Trifluoromethylthiolation: Employing reagents like copper(I) trifluoromethanethiolate (CuSCF₃) to react with aryl iodides beilstein-journals.org.

Comparatively, the trifluoroethyl group (CH₂CF₃) is less electron-withdrawing than the trifluoromethyl group (CF₃). The presence of the methylene (B1212753) (CH₂) spacer in trifluoroethyl sulfides provides greater conformational flexibility and alters the electronic properties of the sulfur atom compared to the direct S-CF₃ linkage. This structural difference impacts the reactivity, metabolic stability, and biological activity of the respective compounds.

Phenyl Trifluoroethyl Thioether Derivatives with Substituted Benzyl Moieties

A series of phenyl trifluoroethyl thioether derivatives featuring substituted benzyl groups have been synthesized and investigated, particularly for their potential as acaricidal agents nih.gov. The synthesis of these compounds involves creating complex structures where a phenyl ring, substituted with a 2,2,2-trifluoroethylthio group, is linked to a substituted benzyl moiety via a nitrogen or oxygen atom.

For example, 2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)aniline and its phenolic analogue serve as key intermediates. These are then reacted with various substituted benzyl halides to introduce the N-benzyl or O-benzyl moieties, yielding the final target compounds nih.gov. Research in this area has led to the discovery of compounds with potent activity against carmine spider mites (Tetranychus cinnabarinus), in some cases exceeding that of commercial acaricides like bifenazate and spirodiclofen nih.gov. Structure-activity relationship studies indicate that the nature and position of substituents on the benzyl ring are critical for biological activity nih.gov.

Trifluoroethylated Benzoxazole and Benzothiazole Derivatives

Benzoxazole and benzothiazole are privileged heterocyclic scaffolds in medicinal and agricultural chemistry nih.gov. The incorporation of trifluoroethyl or related fluorinated groups into these structures is a strategy to modulate their physicochemical and biological properties. While direct examples of trifluoroethylated benzoxazole and benzothiazole derivatives are specific, the synthesis of substituted analogues follows established routes.

The general synthesis of 2-substituted benzoxazoles and benzothiazoles often starts from 2-aminophenols or 2-aminothiophenols, respectively researchgate.net. These precursors undergo condensation reactions with various reagents like carboxylic acids, aldehydes, or their derivatives to form the heterocyclic ring system researchgate.netmdpi.com. For instance, a metal-free approach uses imidazolium chloride to promote the reaction between 2-aminophenols/2-aminothiophenols and DMF derivatives to yield 2-substituted products researchgate.net.

To create trifluoroethylated derivatives, precursors containing the trifluoroethyl moiety would be used in these condensation reactions. The introduction of trifluoromethyl groups, which is more extensively documented, often plays a key role in enhancing the biological activity of these heterocyles, for instance, in the development of herbicides and fungicides nih.gov. The stable structure of the benzoxazole and benzothiazole rings, combined with the electronic effects of the trifluoroethyl group, makes these derivatives attractive targets for agrochemical and pharmaceutical research nih.gov.

Phosphonate Derivatives Incorporating Trifluoroethyl Functional Groups

Phosphonates containing 2,2,2-trifluoroethyl groups, particularly bis(2,2,2-trifluoroethyl) phosphonates, are valuable reagents in organic synthesis. A common synthetic route to these compounds is the alcoholysis of phosphorus trichloride with 2,2,2-trifluoroethanol (B45653), followed by hydrolysis or other transformations. Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) itself is a convenient precursor for synthesizing other H-phosphonates via microwave-assisted alcoholysis under additive-free conditions uni-giessen.demdpi.com.

These trifluoroethylated phosphonates are well-known as Still-Gennari-type reagents for the Horner-Wadsworth-Emmons (HWE) reaction, where they are used to synthesize (Z)-α,β-unsaturated esters and ketones with high selectivity bme.hu. The trifluoroethoxy groups significantly enhance the acidity of the adjacent methylene protons and influence the stereochemical outcome of the reaction. To achieve high Z-selectivity in the HWE reaction, bis(2,2,2-trifluoroethyl) phosphonates are deprotonated with a strong base like potassium hexamethyldisilazide (KHMDS) in the presence of 18-crown-6 at low temperatures (-78°C) before reacting with an aldehyde bme.hu.

The synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates can also be achieved from tris(2,2,2-trifluoroethyl) phosphite. These compounds are of interest as potential extractants, chelating ligands, and components for lithium-ion battery electrolytes researchgate.net.

| Reagent/Derivative | Synthetic Application | Key Features |

| Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) | Precursor for other H-phosphonates | Microwave-assisted alcoholysis |

| Bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates | Horner-Wadsworth-Emmons (HWE) Reaction | High (Z)-selectivity for α,β-unsaturated ketones |

| Functionalized bis(2,2,2-trifluoroethyl) phosphonates | Potential extractants, ligands, electrolyte components | Synthesized from tris(2,2,2-trifluoroethyl) phosphite |

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the characterization of Benzyl (B1604629) 2,2,2-trifluoroethyl sulfide (B99878), offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Benzyl 2,2,2-trifluoroethyl sulfide in solution. A combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the unique trifluoromethyl group. acs.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group and the two different methylene (B1212753) (CH₂) groups. The five protons on the phenyl ring would typically appear as a multiplet in the aromatic region. The benzylic protons (C₆H₅CH₂ S) would produce a singlet, while the methylene protons adjacent to the trifluoromethyl group (SCH₂ CF₃) would appear as a quartet due to coupling with the three neighboring fluorine atoms. beilstein-journals.orgcopernicus.org

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Signals are expected for the carbons of the phenyl ring, the benzylic carbon, and the methylene carbon of the trifluoroethyl group. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. beilstein-journals.orgresearchgate.net

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential characterization technique. nih.gov For this compound, the spectrum is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal would appear as a triplet due to coupling with the two adjacent methylene protons (SCH₂CF₃ ). beilstein-journals.orgrsc.org

The following table summarizes the anticipated NMR data for this compound based on analyses of structurally similar compounds. beilstein-journals.orgresearchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.3 | Multiplet | C₆H₅ | |

| ¹H | ~3.8 | Singlet | C₆H₅CH₂ S | |

| ¹H | ~3.2 | Quartet | ³JHF ≈ 10 Hz | SCH₂ CF₃ |

| ¹³C | ~137 | Singlet | Quaternary C of Ph | |

| ¹³C | ~129 | Singlet | Aromatic CH | |

| ¹³C | ~128 | Singlet | Aromatic CH | |

| ¹³C | ~127 | Singlet | Aromatic CH | |

| ¹³C | ~36 | Singlet | C₆H₅C H₂S | |

| ¹³C | ~35 | Quartet | ²JCF ≈ 33 Hz | SC H₂CF₃ |

| ¹³C | ~125 | Quartet | ¹JCF ≈ 277 Hz | S-CH₂C F₃ |

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or impurities and for confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and passed through a capillary column (Gas Chromatography), which separates it from other components in the sample based on boiling point and polarity. researchgate.net As the separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecule and detects the resulting fragments. researchgate.net

The mass spectrum provides a molecular fingerprint, showing the molecular ion peak corresponding to the compound's mass and a characteristic fragmentation pattern that helps confirm the structure. dtic.mil For this compound, key fragmentation would likely involve the stable benzyl cation (m/z 91) and fragments related to the trifluoroethyl sulfide portion of the molecule. rsc.orgresearchgate.net This technique is invaluable for verifying the purity of a sample and identifying components in a reaction mixture. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with exceptional accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio to several decimal places. This precision allows for the calculation of a unique elemental formula. acs.org

By comparing the experimentally measured exact mass to the theoretically calculated mass for the chemical formula C₉H₉F₃S, the identity of the compound can be confirmed with a very high degree of confidence. The difference between the measured and calculated mass is typically reported in parts per million (ppm) and should be very small for a positive identification. acs.orgacs.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉F₃S |

| Calculated Exact Mass | 206.03771 Da |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2,2,2-trifluoroethyl sulfide, and what methodological considerations are critical for optimizing yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between benzyl mercaptan and a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl bromide or chloride). Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing ionic intermediates.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Hydrolytic stability : Incubate the compound in buffered solutions (pH 1–13) and analyze degradation products via LC-MS.

- Light sensitivity : Conduct accelerated photostability studies using UV/Vis irradiation (ICH Q1B guidelines).

- Data Interpretation : Compare results with structurally similar trifluoromethylated compounds, noting that fluorine’s electron-withdrawing effects may enhance hydrolytic resistance .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic and steric properties in catalytic applications?

- Methodology :

- Computational analysis : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and electrostatic potential maps. The trifluoroethyl group’s strong inductive effect (−I) polarizes adjacent bonds, altering reactivity in cross-coupling reactions .

- Experimental validation : Compare catalytic efficiency with non-fluorinated analogs in Suzuki-Miyaura couplings. Tabulate turnover numbers (TONs) and selectivity metrics.

- Table: Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogues

| Compound | TON (Suzuki Reaction) | Selectivity (%) |

|---|---|---|

| This compound | 450 | 92 |

| Benzyl ethyl sulfide | 320 | 85 |

Q. What strategies resolve contradictions in reported spectroscopic data for trifluoroethyl-containing compounds?

- Methodology :

- NMR analysis : Assign and NMR signals using 2D techniques (COSY, HSQC). Fluorine’s deshielding effect causes distinct splitting patterns; compare with reference data from the Cambridge Structural Database .

- Crystallography : Resolve ambiguities in molecular conformation via single-crystal XRD. For example, the trifluoroethyl group’s rotational barriers may lead to polymorphic variations.

Q. How can researchers design in vitro assays to evaluate the biological interactions of this compound with protein targets?

- Methodology :

- Docking studies : Use molecular dynamics simulations to predict binding affinities for enzymes like cytochrome P450. Fluorine’s hydrophobic and dipole interactions often enhance binding specificity .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) using immobilized protein targets.

- Experimental optimization : Include controls with non-fluorinated analogs to isolate fluorine’s contribution to binding.

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s solubility in aqueous-organic mixtures?

- Root causes :

- Purity variations : Impurities (e.g., residual benzyl alcohol) alter solubility. Verify purity via HPLC (>98%).

- Solvent history : Pre-adsorption of water in solvents like DMSO can skew measurements. Use Karl Fischer titration to quantify water content.

- Resolution : Standardize solvent preparation and publish detailed protocols, as seen in pharmacopeial guidelines for trifluoroacetamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.